molecular formula C24H29FO7 B2759257 2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid CAS No. 1432475-16-5

2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid

Cat. No.: B2759257
CAS No.: 1432475-16-5
M. Wt: 448.487
InChI Key: OMZOJSAQNPOYTG-REPFDDHISA-N
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Description

2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid is a derivative of Flunisolide, a synthetic corticosteroid with anti-inflammatory properties. The compound is characterized by its molecular formula C24H29FO7 and a molecular weight of 448.5 g/mol . It is primarily used in pharmaceutical research and development.

Mechanism of Action

Target of Action

Flunisolide-21-Carboxylic Acid, like its parent compound Flunisolide, is primarily a glucocorticoid receptor agonist . Glucocorticoid receptors are found in almost every cell in the body and regulate genes controlling the development, metabolism, and immune response . When the glucocorticoid receptor is activated, it can exert anti-inflammatory and immunosuppressive effects .

Mode of Action

Flunisolide-21-Carboxylic Acid, upon binding to the glucocorticoid receptor, triggers a series of events that lead to the anti-inflammatory actions of corticosteroids . This involves the activation of lipocortins, phospholipase A2 inhibitory proteins, which control the biosynthesis of prostaglandins and leukotrienes through the inhibition of arachidonic acid . This results in the suppression of the immune system due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding .

Biochemical Pathways

Given its similarity to flunisolide, it is likely to involve the glucocorticoid receptor pathway and the subsequent inhibition of arachidonic acid . This leads to the control of the biosynthesis of prostaglandins and leukotrienes, key mediators of inflammation .

Pharmacokinetics

Flunisolide, when administered as an oral inhalation, is rapidly absorbed . The systemic bioavailability of Flunisolide is less than 7% . The older, first-generation inhaled corticosteroids, including Flunisolide, have a significantly higher systemic bioavailability than the second-generation inhaled corticosteroids .

Result of Action

Flunisolide, upon binding to the glucocorticoid receptor, exerts anti-inflammatory actions . It reduces symptoms such as watery nasal discharge (rhinorrhea), nasal congestion, postnasal drip, sneezing, and itching at the back of the throat, which are common allergic symptoms .

Action Environment

Temperature significantly influences grapevine metabolism and consequently sugar accumulation in grapes . This could potentially influence the action, efficacy, and stability of Flunisolide-21-Carboxylic Acid.

Biochemical Analysis

Biochemical Properties

Flunisolide-21-Carboxylic Acid, like its parent compound Flunisolide, is a glucocorticoid receptor agonist . It interacts with glucocorticoid receptors in cells, leading to a series of biochemical reactions that result in anti-inflammatory effects .

Cellular Effects

Flunisolide-21-Carboxylic Acid, when administered, can influence cell function by reducing inflammation and immune responses .

Molecular Mechanism

The molecular mechanism of Flunisolide-21-Carboxylic Acid involves its binding to glucocorticoid receptors. This binding leads to the activation of these receptors and the subsequent inhibition of phospholipase A2, controlling the biosynthesis of prostaglandins and leukotrienes . This process results in the suppression of the immune system and the reduction of inflammation .

Temporal Effects in Laboratory Settings

It is known that flunisolide, the parent compound, is rapidly converted by the liver to a less active primary metabolite and to glucuronate and/or sulfate conjugates .

Dosage Effects in Animal Models

Flunisolide has been shown to reduce inflammation after topical application in animal models .

Metabolic Pathways

It is known that flunisolide is rapidly metabolized in the liver to a less active primary metabolite and to glucuronate and/or sulfate conjugates .

Transport and Distribution

It is known that flunisolide is rapidly absorbed following administration and is widely distributed to body tissues .

Subcellular Localization

It is known that flunisolide, the parent compound, is a glucocorticoid receptor agonist and thus likely localizes to the cell nucleus where these receptors are typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid involves multiple steps, starting from the parent compound Flunisolide. The process typically includes:

    Hydroxylation: Introduction of hydroxyl groups to the parent compound.

    Fluorination: Addition of a fluorine atom to enhance the compound’s stability and activity.

    Carboxylation: Introduction of a carboxyl group to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products Formed:

Scientific Research Applications

2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid has diverse applications in scientific research:

Comparison with Similar Compounds

    Flunisolide: The parent compound with similar anti-inflammatory properties.

    Beclomethasone: Another corticosteroid with comparable therapeutic effects.

    Budesonide: A corticosteroid used in the treatment of asthma and inflammatory bowel disease.

Uniqueness: 2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid is unique due to its specific structural modifications, which enhance its stability and activity compared to its parent compound and other similar corticosteroids .

Properties

IUPAC Name

2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FO7/c1-21(2)31-17-9-13-12-8-15(25)14-7-11(26)5-6-22(14,3)18(12)16(27)10-23(13,4)24(17,32-21)19(28)20(29)30/h5-7,12-13,15-18,27H,8-10H2,1-4H3,(H,29,30)/t12?,13?,15-,16-,17+,18?,22-,23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZOJSAQNPOYTG-REPFDDHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C(=O)O)C)O)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H](C3C(C1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)O)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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